BIS(TRIMETHYLSILYL)SEBACATE

Vue d'ensemble

Description

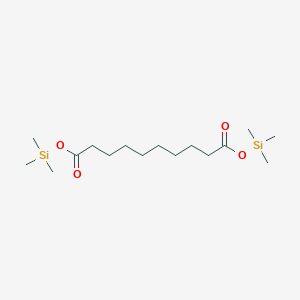

BIS(TRIMETHYLSILYL)SEBACATE is an organosilicon compound with the molecular formula C16H34O4Si2. It is also known as decanedioic acid bis(trimethylsilyl) ester. This compound is characterized by the presence of two trimethylsilyl groups attached to a sebacic acid backbone. It is commonly used in organic synthesis and analytical chemistry due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

BIS(TRIMETHYLSILYL)SEBACATE can be synthesized through the reaction of sebacic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

Sebacic acid+2(Trimethylsilyl chloride)+2(Triethylamine)→Bis(trimethylsilyl) sebacate+2(Triethylamine hydrochloride)

The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods

In an industrial setting, the production of bis(trimethylsilyl) sebacate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

BIS(TRIMETHYLSILYL)SEBACATE undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form sebacic acid and trimethylsilanol.

Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: While the compound itself is relatively stable, the trimethylsilyl groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acids/bases.

Substitution: Nucleophiles such as alcohols, amines, or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: Sebacic acid and trimethylsilanol.

Substitution: Various silyl ethers, amides, or thioethers depending on the nucleophile used.

Applications De Recherche Scientifique

Polymer Chemistry

Applications in Polymer Synthesis:

- Silicone Polymers: Bis(trimethylsilyl) sebacate serves as a precursor for silicone-based polymers. Its incorporation into polymer matrices improves thermal stability and flexibility, making it ideal for applications in automotive and aerospace industries.

- Biodegradable Polymers: Research indicates that bis(trimethylsilyl) sebacate can be used to create biodegradable polyesters. These materials are significant for reducing environmental impact while maintaining performance standards in packaging and agricultural films .

| Application Type | Description | Benefits |

|---|---|---|

| Silicone Polymers | Enhances thermal stability and flexibility | Suitable for high-performance applications |

| Biodegradable Polymers | Used in creating environmentally friendly materials | Reduces environmental impact |

Analytical Chemistry

Role as a Derivatizing Agent:

- Gas Chromatography (GC): Bis(trimethylsilyl) sebacate is utilized as a derivatizing agent in gas chromatography to enhance the volatility of polar compounds. This application is crucial for the analysis of amino acids and other biomolecules, allowing for improved detection limits and resolution during analysis .

| Application | Methodology | Impact |

|---|---|---|

| Gas Chromatography | Derivatization of polar compounds | Improved detection limits |

Coatings and Sealants

Performance Enhancement:

- Coating Formulations: The compound is incorporated into coatings to improve durability and resistance to environmental factors such as UV radiation and moisture. This application is particularly relevant in industrial coatings where longevity is critical .

| Coating Type | Application | Benefits |

|---|---|---|

| Industrial Coatings | Enhances durability against UV and moisture | Extends lifespan of coatings |

Case Study 1: Biodegradable Films

A study demonstrated the synthesis of biodegradable films using bis(trimethylsilyl) sebacate as a plasticizer. The resulting films exhibited excellent mechanical properties while being environmentally friendly, highlighting the compound's potential in sustainable packaging solutions .

Case Study 2: Enhanced Gas Chromatography

In analytical applications, bis(trimethylsilyl) sebacate was employed to derivatize amino acids, resulting in significant improvements in chromatographic separation and detection sensitivity. This case underscores its utility in biochemical analysis .

Mécanisme D'action

The mechanism by which bis(trimethylsilyl) sebacate exerts its effects is primarily through the formation of stable silyl ethers. The trimethylsilyl groups protect reactive functional groups during chemical reactions, preventing unwanted side reactions. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(trimethylsilyl)acetamide: Another silylating agent used for similar purposes but with different reactivity and stability.

Trimethylsilyl chloride: A more reactive silylating agent often used in the initial steps of synthesis.

Bis(trimethylsilyl)trifluoroacetamide: Used in analytical chemistry for derivatizing polar compounds.

Uniqueness

BIS(TRIMETHYLSILYL)SEBACATE is unique due to its ability to form stable silyl ethers with carboxylic acids, making it particularly useful in protecting these functional groups during synthesis. Its stability and ease of handling also make it a preferred choice in various applications.

Activité Biologique

Bis(trimethylsilyl) sebacate (BTMS) is a siloxane compound with the molecular formula C16H34O4Si2. It is primarily studied for its potential applications in biomedicine and materials science due to its unique chemical structure and properties. This article explores the biological activity of BTMS, focusing on its effects on cellular behavior, biocompatibility, and potential therapeutic applications.

- Molecular Weight : 346.6 g/mol

- Chemical Structure : BTMS features two trimethylsilyl groups attached to a sebacic acid backbone, which enhances its solubility and stability in various environments.

1. Cell Proliferation and Viability

BTMS has demonstrated significant effects on cell proliferation in various studies. For instance, a study involving mesenchymal stem cells (MSCs) showed that BTMS-modified membranes enhanced cell viability and metabolic activity compared to control groups. The results indicated a 5.7- to 7.6-fold increase in metabolic activity over a 12-day period, suggesting that BTMS can promote MSC proliferation through improved surface interactions and hydrophilicity .

| Time Point (Days) | Metabolic Activity (Fold Increase) |

|---|---|

| 1 | 5.7 |

| 7 | 5.9 |

| 12 | 7.6 |

2. Osteogenic Differentiation

In an osteogenic context, BTMS has been shown to enhance alkaline phosphatase (ALP) activity, a marker for osteogenic differentiation. The study indicated that higher ratios of BTMS in membranes correlated with increased ALP activity, which is crucial for mineralization processes in bone tissue engineering .

3. Antibacterial Properties

Recent research has highlighted the antibacterial properties of BTMS when incorporated into biodegradable polymers. These polymers exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, making them suitable for applications in wound healing and infection control .

Study on Biocompatibility

A case study evaluated the biocompatibility of BTMS in a rat model where it was used as a coating for implants. The results showed no significant inflammatory response, indicating that BTMS is well-tolerated by biological tissues . Histological analysis revealed minimal foreign body reaction, supporting its use in medical devices.

Study on Drug Delivery Systems

Another investigation focused on the use of BTMS as a carrier for drug delivery systems, particularly for curcumin-loaded nanoparticles. The study demonstrated that BTMS could effectively encapsulate curcumin, enhancing its bioavailability and therapeutic efficacy against cancer cell lines such as HeLa cells .

Toxicity and Safety Profile

The safety profile of BTMS has been assessed through various toxicity studies. It was found to have low toxicity levels when tested on mammalian cell lines, making it a promising candidate for biomedical applications . However, further studies are needed to fully understand its long-term effects and degradation products.

Propriétés

IUPAC Name |

bis(trimethylsilyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4Si2/c1-21(2,3)19-15(17)13-11-9-7-8-10-12-14-16(18)20-22(4,5)6/h7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDACUOPQFMCPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701279 | |

| Record name | Bis(trimethylsilyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18408-42-9 | |

| Record name | Bis(trimethylsilyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.